molecular formula C24H18ClN3O3 B11685587 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one

5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11685587
M. Wt: 431.9 g/mol
InChI Key: BXRBSHRMJCOTKY-UHFFFAOYSA-N
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Description

5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with morpholine and 4-chloroaniline under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridine bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can have different functional groups and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme G9a, which is involved in histone methylation and gene expression regulation .

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

10-(4-chloroanilino)-12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C24H18ClN3O3/c25-14-5-7-15(8-6-14)26-18-13-19(28-9-11-30-12-10-28)22-21-20(18)23(29)16-3-1-2-4-17(16)24(21)31-27-22/h1-8,13,26H,9-12H2

InChI Key

BXRBSHRMJCOTKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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